3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid

Catalog No.
S2775015
CAS No.
1478137-38-0
M.F
C9H13NO3
M. Wt
183.207
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid

CAS Number

1478137-38-0

Product Name

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid

IUPAC Name

3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoic acid

Molecular Formula

C9H13NO3

Molecular Weight

183.207

InChI

InChI=1S/C9H13NO3/c1-5(2)8(9(11)12)7-4-6(3)10-13-7/h4-5,8H,1-3H3,(H,11,12)

InChI Key

JGCUSDPDALBKQZ-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)O

Solubility

not available

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid is an organic compound characterized by its molecular formula C9H13NO3 and a molecular weight of approximately 183.20 g/mol. This compound features a unique structure that includes a butanoic acid moiety and a 3-methylisoxazole ring, which contributes to its distinct chemical properties and biological activities. The compound is primarily utilized in biochemical studies to explore enzyme interactions and metabolic pathways, making it a valuable tool in both organic synthesis and medicinal chemistry .

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: In this reaction, one functional group is replaced by another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Halogens, nucleophiles.

The products formed from these reactions depend on the specific conditions employed. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Research indicates that 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid exhibits various biological activities. Its mechanism of action typically involves interactions with specific enzymes or receptors, potentially modulating their activity and leading to diverse biological effects. The compound has been investigated for its therapeutic properties, particularly in the context of drug synthesis and development .

Synthetic Routes

The synthesis of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid generally involves the reaction of 3-methylisoxazole with a suitable derivative of butanoic acid. This process is conducted under controlled conditions that may include the use of catalysts, along with specific temperature and pressure settings to ensure high purity and yield.

Industrial Production

In an industrial setting, bulk custom synthesis is often employed to produce large quantities of this compound. Optimized reaction conditions are utilized to maximize yield while minimizing impurities. The production process typically includes purification and quality control measures to ensure that the final product meets industry standards .

Several compounds share structural similarities with 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-MethylisoxazoleC4H5N1OA simpler isoxazole without the butanoic acid moiety; used as a building block in organic synthesis.
2-(3-Hydroxyisoxazol-5-yl)butanoic acidC9H13NO4Contains a hydroxyl group that alters its biological activity compared to 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid.
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoateC9H13NO4An ester derivative that may exhibit different solubility and reactivity profiles.

Uniqueness: The unique combination of the butanoic acid structure with the isoxazole ring gives 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid distinct chemical reactivity and potential biological activity not found in simpler analogs .

XLogP3

1.6

Dates

Modify: 2023-08-17

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